1-((4-Fluorophenyl)(phenyl)methyl)piperazine
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMSCNTZDCYNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381225 | |
| Record name | 1-[(4-fluorophenyl)(phenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27064-89-7 | |
| Record name | 1-[(4-fluorophenyl)(phenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27064-89-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine
Preamble: Charting a Course for Mechanistic Discovery
To the researcher, scientist, and drug development professional, the emergence of a novel molecular entity like 1-((4-Fluorophenyl)(phenyl)methyl)piperazine presents both a challenge and an opportunity. While its precise pharmacological profile is not yet extensively documented in public literature, its structure provides a compelling roadmap for investigation. This molecule belongs to the benzhydrylpiperazine class, a scaffold renowned for its promiscuity and presence in a wide array of centrally active agents, including antihistamines, antipsychotics, and calcium channel blockers.[1][2]
This guide is structured not as a static review of established facts, but as a dynamic, investigative workflow. We will proceed logically, as if we are the first to characterize this compound. Our approach is grounded in the principle of structure-activity relationship (SAR) analysis, using the known pharmacology of its analogs to form testable hypotheses. We will detail the requisite in vitro and in vivo studies, explaining the causality behind each experimental choice and outlining self-validating protocols to ensure scientific rigor. This document serves as a comprehensive blueprint for unveiling the core mechanism of action of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.
Section 1: Structural Analysis and Target Hypothesization
The subject molecule is characterized by two key pharmacophores: the benzhydryl moiety and the piperazine ring.
-
The Benzhydryl Group: This diphenylmethyl group, here modified with a fluorine atom on one phenyl ring, is a classic feature of many first-generation H1 antihistamines (e.g., hydroxyzine) and calcium channel blockers.[1] The lipophilicity of this group facilitates blood-brain barrier penetration. The fluorine substitution can modulate metabolic stability and receptor binding affinity.
-
The Piperazine Ring: This nitrogen-containing heterocycle is a ubiquitous element in neuropharmacology, found in antipsychotics (e.g., aripiprazole) and antidepressants.[2][3] It is a versatile scaffold that can interact with a variety of receptors, often serving as a linker to other pharmacophoric elements.
Based on these structural alerts and the profiles of related compounds, we can hypothesize a primary set of potential molecular targets:
-
Monoamine G-Protein Coupled Receptors (GPCRs):
-
Monoamine Transporters:
-
Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). Inhibition of these transporters is the principal mechanism of most antidepressants and psychostimulants.
-
-
Ion Channels:
-
Voltage-Gated Calcium Channels (VGCCs): The related compound 1-bis(4-fluorophenyl)methyl piperazine is a precursor to calcium channel blockers like flunarizine.[1]
-
-
Other CNS Targets:
-
Histamine H₁ Receptor: A common target for benzhydryl compounds.
-
Sigma (σ) Receptors: A related fluorinated piperazine has shown high affinity for σ₁ receptors.[6]
-
Our investigative strategy will be to first screen the compound across a broad panel of these targets to identify primary interactions and then to characterize the nature of these interactions in more detail.
Section 2: The Investigative Workflow: A Multi-Tiered Approach
A robust characterization of a novel compound requires a phased approach, moving from broad, high-throughput screening to specific, functional characterization, and finally to in vivo validation.
Caption: A multi-tiered workflow for characterizing the mechanism of action.
Section 3: Experimental Protocols for In Vitro Characterization
Tier 1: Broad Receptor and Transporter Binding Affinity
The initial step is to determine the compound's binding affinity (Kᵢ) across a wide range of potential targets. This is a high-throughput method to identify the most promising interactions for further study.
Protocol: Radioligand Displacement Assay
-
Target Preparation: Utilize commercially available cell membranes or synaptosomes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor or transporter of interest (e.g., D₂, 5-HT₂ₐ, DAT).
-
Assay Buffer: Prepare an appropriate buffer for each target (e.g., Tris-HCl based buffers with specific ions like Mg²⁺ or Ca²⁺).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors, [³H]WIN 35,428 for DAT).
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound (1-((4-Fluorophenyl)(phenyl)methyl)piperazine), typically from 10⁻¹¹ M to 10⁻⁵ M.
-
Equilibration: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).
-
Quantification: Wash the filters to remove non-specific binding, and then measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ value.
Hypothetical Binding Profile Data
| Target | Radioligand | Kᵢ (nM) of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine |
| Dopamine D₂ | [³H]Spiperone | 15 |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 5 |
| Serotonin 5-HT₂c | [³H]Mesulergine | 25 |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Histamine H₁ | [³H]Pyrilamine | 8 |
| Sigma σ₁ | [³H]Pentazocine | 30 |
This hypothetical data suggests a primary interaction with 5-HT₂ₐ, H₁, and D₂ receptors, with moderate affinity for 5-HT₂c and σ₁ receptors, and weaker affinity for the dopamine transporter.
Tier 2: Functional Activity at Primary Targets
Once high-affinity targets are identified, it is crucial to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)?
Protocol: 5-HT₂ₐ Receptor Functional Assay (Calcium Flux)
The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human 5-HT₂ₐ receptor.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with various concentrations of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine for 15-30 minutes.
-
Agonist Stimulation: Add a known 5-HT₂ₐ agonist (e.g., serotonin or DOI) at its EC₈₀ concentration.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). A potent antagonist will produce a concentration-dependent inhibition of the agonist-induced calcium signal.
-
Agonist Mode: To test for agonist activity, add the test compound directly to the dye-loaded cells without pre-incubation with a known agonist and measure any change in fluorescence.
-
Data Analysis: For antagonist activity, calculate the IC₅₀ value from the concentration-response curve. For agonist activity, calculate the EC₅₀ and Eₘₐₓ values.
Caption: Hypothesized antagonist action at the 5-HT₂ₐ receptor signaling cascade.
Protocol: Dopamine Transporter (DAT) Functional Assay (Uptake Inhibition)
This assay measures the ability of the compound to block the reuptake of dopamine from the extracellular space.[7][8]
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human dopamine transporter (hDAT).
-
Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with various concentrations of the test compound or a known inhibitor (e.g., cocaine) for 10-20 minutes at 37°C.
-
Uptake Initiation: Add a solution containing a low concentration of [³H]Dopamine to each well to initiate uptake.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake process by aspirating the solution and washing the cells with ice-cold KRH buffer.
-
Lysis and Quantification: Lyse the cells and measure the amount of [³H]Dopamine taken up into the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Section 4: In Vivo Validation and Neurochemical Profiling
In vitro data provides critical information about molecular interactions, but in vivo studies are essential to understand a compound's effect in a complex biological system. In vivo microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in the brain of a freely moving animal.[9][10][11]
Protocol: In Vivo Microdialysis in Rat Striatum
-
Surgical Preparation: Anesthetize a rat and stereotaxically implant a guide cannula targeting a brain region rich in dopamine, such as the nucleus accumbens or dorsal striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Basal Level Collection: After a stabilization period (e.g., 2-3 hours), begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).
-
Compound Administration: Administer 1-((4-Fluorophenyl)(phenyl)methyl)piperazine via a systemic route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters and metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[9]
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the pre-administration baseline.
Interpretation of Potential Outcomes:
-
Increase in extracellular dopamine: Could suggest DAT inhibition or D₂ autoreceptor antagonism.
-
Increase in extracellular serotonin: Could suggest SERT inhibition or antagonism of serotonergic autoreceptors.
-
No change in neurotransmitter levels: May indicate that the in vitro affinities do not translate to significant in vivo target engagement at the tested dose, or that the compound's primary mechanism lies elsewhere (e.g., postsynaptic receptor blockade, ion channel modulation).
Conclusion: Synthesizing a Mechanistic Narrative
The comprehensive investigation outlined in this guide provides a robust framework for moving from structural hypothesis to in vivo validation. By systematically determining the binding affinity, functional activity, and neurochemical effects of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, a clear and defensible mechanism of action can be established. The hypothetical data presented here, suggesting a primary role as a 5-HT₂ₐ/H₁/D₂ receptor antagonist, would classify this compound as a potential atypical antipsychotic with sedative properties. However, only the rigorous application of the described experimental protocols can confirm or refute this hypothesis, ultimately revealing the true therapeutic potential of this novel chemical entity.
References
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
- Google Patents. (1998). US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
-
ACG Publications. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]
-
Nijhout, H. F., et al. (2015). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. ACS Chemical Neuroscience, 6(9), 1493-1500. Retrieved from [Link]
-
ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
-
News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]
-
Chen, K. C. (2006). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 98(4), 1332-1343. Retrieved from [Link]
-
PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
-
MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]
-
Charles River Laboratories. (2018). Microdialysis services at Charles River [Video]. YouTube. Retrieved from [Link]
-
Analyst. (2013). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]
- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
The Influence of Fluorine Substitution on the Pharmacological Profile of Phenylpiperazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, often yielding significant improvements in potency, selectivity, metabolic stability, and overall pharmacokinetic properties.[1] The phenylpiperazine scaffold is a well-established pharmacophore, integral to numerous centrally acting agents due to its versatile interactions with a range of neurotransmitter receptors.[2][3][4] This technical guide provides an in-depth exploration of the pharmacological profile of fluorinated phenylpiperazines, a class of compounds that has garnered considerable interest for its therapeutic potential in various neurological and psychiatric disorders.[2] We will dissect the nuanced effects of fluorine substitution on receptor binding affinity, functional activity, and metabolic fate, offering a comprehensive resource for professionals engaged in the discovery and development of novel central nervous system (CNS) therapeutics. This guide will delve into the causality behind experimental choices, provide detailed methodologies for key assays, and present a systematic analysis of structure-activity relationships (SAR).
The Strategic Advantage of Fluorination in Phenylpiperazine Drug Design
The introduction of fluorine into the phenyl ring of the phenylpiperazine scaffold is not a trivial modification; it is a deliberate strategy to modulate the molecule's physicochemical and pharmacological properties. The high electronegativity and small atomic size of fluorine can profoundly influence a compound's behavior in a biological system.[1]
Key Physicochemical Consequences of Fluorination:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This can significantly prolong the half-life of a drug and improve its bioavailability.[5][6]
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and access CNS targets.[5]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the distal nitrogen of the piperazine ring, influencing its ionization state at physiological pH. This can impact receptor interactions and solubility.
-
Altered Conformation: Fluorine substitution can influence the preferred conformation of the phenylpiperazine molecule, which can in turn affect its binding to the topographically complex pockets of target receptors.
These modifications collectively contribute to an altered pharmacological profile, often leading to enhanced potency, altered receptor selectivity, and a more favorable pharmacokinetic profile.
Receptor Binding Affinity and Structure-Activity Relationships (SAR)
Fluorinated phenylpiperazines exhibit a broad range of affinities for various CNS receptors, most notably serotonin (5-HT) and dopamine (D) receptors. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) is a critical determinant of this binding profile.
Serotonin Receptor Interactions
-
5-HT1A Receptors: Many fluorinated phenylpiperazines display high affinity for the 5-HT1A receptor. For instance, para-fluorophenylpiperazine (pFPP) is a known 5-HT1A receptor agonist.[6] The position of the fluorine atom can modulate affinity, with some studies suggesting that moving the fluorine from the para to the meta or ortho position can alter the binding kinetics and selectivity against other 5-HT receptor subtypes.
-
5-HT2A and 5-HT2C Receptors: Affinity for 5-HT2A and 5-HT2C receptors is also common among this class of compounds.[6] The interplay between affinities at 5-HT1A and 5-HT2A/2C receptors is a key factor in the development of atypical antipsychotics and antidepressants, where a balanced receptor profile is often sought.
Dopamine Receptor Interactions
-
D2 and D3 Receptors: Fluorinated phenylpiperazines are frequently investigated as ligands for D2 and D3 dopamine receptors. The affinity for these receptors is highly sensitive to the substitution pattern on the phenyl ring. For example, certain N-phenylpiperazine analogs with fluorine substitution have been shown to exhibit high affinity for the D3 receptor with significant selectivity over the D2 receptor.[7]
Systematic SAR Insights
The precise placement of the fluorine atom dictates the electronic and steric properties of the phenyl ring, which in turn governs its interaction with the receptor binding pocket.
-
Ortho-Substitution: A fluorine atom at the ortho position can induce a conformational twist in the phenyl ring relative to the piperazine moiety. This can either enhance or diminish binding affinity depending on the specific topology of the receptor's binding site.
-
Meta-Substitution: Meta-fluorination can significantly alter the electron distribution of the aromatic ring, influencing key electrostatic interactions with receptor residues.
-
Para-Substitution: The para position is often a key interaction point. A fluorine atom here can participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the receptor. For instance, in the context of multi-target ligands for schizophrenia, a fluorine atom in the para-phenyl position of an indazole-piperazine scaffold showed the highest affinity for the D2 receptor.[5] Shifting the fluorine to the meta position resulted in a significant decrease in activity.[5]
The following diagram illustrates the general structure and the key positions for fluorine substitution that influence pharmacological activity.
Caption: Key substitution points on the phenylpiperazine scaffold.
Functional Activity Profile
Determining whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist is crucial for understanding its therapeutic potential. For fluorinated phenylpiperazines, functional activity is typically assessed using in vitro cell-based assays.
-
Agonism at 5-HT1A Receptors: As mentioned, pFPP is a 5-HT1A agonist.[6] This activity is often associated with anxiolytic and antidepressant effects.
-
Antagonism at D2 Receptors: Many antipsychotic drugs function as D2 antagonists. Fluorinated phenylpiperazines with high D2 affinity are often evaluated for their antagonist properties, which are linked to the mitigation of positive symptoms in schizophrenia.
-
Partial Agonism: The concept of partial agonism is particularly relevant for atypical antipsychotics. A compound that is a partial agonist at D2 receptors and an agonist at 5-HT1A receptors can potentially treat psychosis with a lower incidence of extrapyramidal side effects.
The functional activity of these compounds is a complex interplay of their affinities for different receptor subtypes and their ability to stabilize specific receptor conformations upon binding.
Pharmacokinetics and Metabolism
A critical advantage of fluorination is the potential to improve the pharmacokinetic profile of a drug candidate.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption and Distribution: The increased lipophilicity imparted by fluorine can enhance oral bioavailability and facilitate distribution into the CNS.[5] However, excessive lipophilicity can sometimes lead to non-specific binding and sequestration in adipose tissue.
-
Metabolism: The metabolism of arylpiperazines often involves N-dealkylation and aromatic hydroxylation, primarily mediated by CYP enzymes such as CYP3A4 and CYP2D6.[7] Fluorination at a metabolically labile position can block this hydroxylation, leading to a longer half-life and reduced formation of potentially active metabolites. For example, studies on various piperazine analogues, including fluorophenylpiperazine, have shown significant inhibitory effects on several CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4.[7]
-
Excretion: Metabolites of fluorinated phenylpiperazines are typically excreted renally, often after conjugation to form more water-soluble compounds.
The following table summarizes key ADME parameters for consideration in the development of fluorinated phenylpiperazines.
| Parameter | Influence of Fluorination | Rationale |
| Metabolic Stability | Generally Increased | The C-F bond is highly stable and resistant to CYP-mediated oxidation.[6] |
| Blood-Brain Barrier Penetration | Often Enhanced | Increased lipophilicity facilitates passive diffusion across the BBB.[5] |
| Oral Bioavailability | Can be Improved | Reduced first-pass metabolism can lead to higher systemic exposure. |
| Half-life (t1/2) | Often Prolonged | Slower metabolic clearance results in a longer duration of action. |
| CYP Inhibition Potential | Variable | Some fluorinated phenylpiperazines can inhibit CYP enzymes, necessitating evaluation for drug-drug interactions.[7] |
Experimental Protocols
To ensure the integrity and reproducibility of pharmacological data, standardized and well-validated experimental protocols are essential.
Radioligand Binding Assay for Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a test compound for a specific receptor (e.g., 5-HT1A or D2).
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2)
-
Test compound (fluorinated phenylpiperazine)
-
Non-specific binding control (e.g., serotonin for 5-HT1A, haloperidol for D2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a homogenous suspension of cell membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Add the membrane suspension to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay for G-Protein Coupled Receptors (GPCRs)
This protocol is used to determine the functional activity (agonist, antagonist, etc.) of a test compound at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To quantify the effect of a test compound on cAMP production in response to receptor activation.
Materials:
-
Cells expressing the target GPCR (e.g., CHO or HEK293 cells)
-
Test compound
-
Reference agonist and antagonist
-
Forskolin (for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Seeding: Culture cells to an appropriate confluency and seed them into 96- or 384-well plates.
-
Compound Treatment:
-
For Gs-coupled receptors (stimulate cAMP): Add varying concentrations of the test compound and incubate.
-
For Gi-coupled receptors (inhibit cAMP): Pre-treat cells with the test compound, then stimulate with forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration.
-
Agonists: Will produce a sigmoidal dose-response curve. Determine the EC50 (potency) and Emax (efficacy).
-
Antagonists: Will shift the dose-response curve of a known agonist to the right. Determine the IC50 and calculate the pA2 or Kb.
-
Caption: Workflow for a cAMP functional assay.
Therapeutic Potential and Future Directions
The unique pharmacological profiles of fluorinated phenylpiperazines make them promising candidates for a variety of CNS disorders.
-
Schizophrenia: Compounds with a balanced D2/5-HT1A/5-HT2A receptor profile are of significant interest for the treatment of both positive and negative symptoms of schizophrenia with an improved side-effect profile.[5]
-
Depression and Anxiety: 5-HT1A agonists and compounds that modulate serotonin reuptake are established treatments for depression and anxiety. Fluorinated phenylpiperazines with high affinity and selectivity for these targets are actively being explored.
-
Neurodegenerative Diseases: The arylpiperazine scaffold is being investigated for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2] Fluorination can enhance the drug-like properties of these compounds, making them more suitable for long-term treatment.
Future research in this area will likely focus on:
-
Fine-tuning Receptor Selectivity: Developing compounds with even greater selectivity for specific receptor subtypes to minimize off-target effects.
-
Multi-target Drug Design: Rationally designing molecules that can modulate multiple targets implicated in a specific disease pathology.
-
PET Imaging Agents: Utilizing 18F-labeled phenylpiperazines as positron emission tomography (PET) tracers to study receptor occupancy and disease progression in vivo.
Conclusion
The incorporation of fluorine into the phenylpiperazine scaffold is a powerful strategy for optimizing the pharmacological properties of CNS drug candidates. By carefully considering the position of fluorine substitution, medicinal chemists can fine-tune receptor affinity, selectivity, functional activity, and metabolic stability. This in-depth technical guide has provided a comprehensive overview of the pharmacological profile of these compounds, from the fundamental principles of fluorination to detailed experimental protocols. As our understanding of the complex neurobiology of CNS disorders continues to evolve, fluorinated phenylpiperazines will undoubtedly remain a fertile ground for the discovery of novel and improved therapeutics.
References
- Antia, U., Tingle, M. D., & Russell, K. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(5), 623-629.
- Bielenica, A., et al. (2023).
- BenchChem. (2023).
- Cian, M., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules, 25(21), 5029.
- Dhiman, N., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(24), 4236-4262.
- Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295.
- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339.
- Mucha, S., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12534.
- Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731.
- Shah, P., & Saraf, S. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(21), 7247.
- Taylor, M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163.
-
Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]
Sources
- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting pharmacodynamic effects through early drug discovery with artificial intelligence-physiologically based pharmacokinetic (AI-PBPK) modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Screening Novel Phenylpiperazine Analogs in Calcium Channel Assays
Introduction: The Phenylpiperazine Scaffold and the Imperative for Calcium Channel Screening
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Derivatives of this structure have been shown to interact with various receptors and channels within the central nervous system and cardiovascular system. While some diphenylpiperazine derivatives are recognized for their calcium channel blocking activity, the specific compound 1-((4-Fluorophenyl)(phenyl)methyl)piperazine is not extensively characterized in this context.[1] Its structural analogs, however, are intermediates in the synthesis of compounds targeting allergic responses and other conditions.[2][3][4] This lack of specific data necessitates a structured approach to screen 1-((4-Fluorophenyl)(phenyl)methyl)piperazine and similar novel analogs to elucidate their potential effects on calcium channel function.
Calcium ions are critical second messengers, regulating a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell proliferation.[5] Consequently, ion channels that gate the flow of calcium into the cytoplasm are significant drug targets for a multitude of pathologies, including hypertension, cardiac arrhythmias, and neurological disorders.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the potential calcium channel modulating effects of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine and other novel chemical entities. We will detail protocols for primary screening using fluorescence-based calcium flux assays and for gold-standard validation and mechanistic studies using patch-clamp electrophysiology. The causality behind experimental choices will be explained to ensure robust and reproducible results.
PART 1: High-Throughput Primary Screening Using Fluorescence-Based Calcium Flux Assays
Fluorescence-based calcium flux assays are a cornerstone of modern drug discovery, offering a high-throughput, cell-based method to identify compounds that modulate intracellular calcium levels.[8] These assays utilize calcium-sensitive fluorescent dyes that exhibit a significant increase in fluorescence intensity upon binding to free calcium.[8][9] This allows for real-time monitoring of changes in cytoplasmic calcium concentrations following the application of a test compound.[10]
Principle of the Assay
Cells are loaded with a cell-permeant fluorescent calcium indicator (e.g., Fluo-8 AM). Inside the cell, esterases cleave the AM ester group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. When a compound interacts with a calcium channel to either promote or inhibit calcium influx, the resulting change in intracellular calcium concentration is detected as a change in the fluorescence signal.[5]
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a fluorescence-based calcium flux assay.
Detailed Protocol: Antagonist Screening
This protocol is designed to identify compounds that inhibit, or antagonize, calcium influx through voltage-gated calcium channels.
Materials:
-
Cell Line: A cell line stably expressing the calcium channel of interest (e.g., HEK293 expressing CaV1.2).
-
Test Compound: 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.
-
Positive Control: A known calcium channel blocker (e.g., nifedipine, verapamil).
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Calcium Indicator: Fluo-8 AM or similar dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Potassium chloride (KCl) solution to depolarize the cell membrane and open voltage-gated calcium channels.
-
Microplate Reader: Equipped with injectors and capable of kinetic fluorescence reading (e.g., FLIPR™, FlexStation®).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into a 96- or 384-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to create a concentration range for testing (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent and typically ≤ 0.1%.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This often involves diluting the fluorescent calcium indicator in assay buffer.
-
Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Add the prepared dilutions of the test compound, positive control, and negative control to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes. This pre-incubation allows the compound to interact with the channels before they are activated.
-
-
Fluorescence Measurement:
-
Place the microplate into the plate reader.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
Inject the KCl solution to a final concentration that elicits a robust calcium influx (e.g., 90 mM).
-
Continue to record the fluorescence signal kinetically for 1-3 minutes.
-
Data Analysis and Interpretation:
-
The fluorescence signal is typically reported as Relative Fluorescence Units (RFU).
-
The response to the agonist in the presence of the test compound is compared to the response of the vehicle control.
-
The percent inhibition is calculated for each concentration of the test compound.
-
A dose-response curve is generated by plotting the percent inhibition against the log of the compound concentration.
-
The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined from this curve.
| Parameter | Description | Example Value |
| IC50 | The concentration of an antagonist that reduces the response by 50%. | 1.5 µM |
| Z'-factor | A statistical measure of the quality of a high-throughput screen. | > 0.5 |
| Signal-to-Background | The ratio of the signal in the presence of an agonist to the signal without an agonist. | > 3 |
PART 2: Gold-Standard Validation with Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function.[11][12] It provides a direct measure of the ion flow through channels with high temporal and voltage resolution.[11][13][14] This technique is essential for confirming hits from primary screens, determining the mechanism of action, and assessing voltage- and use-dependency of the compound's effect.
Principle of the Technique
A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane.[11] This isolates a "patch" of the membrane, allowing the ionic current passing through the channels in that patch to be measured. In the whole-cell configuration, the membrane patch is ruptured, providing electrical access to the entire cell.[11] The voltage across the cell membrane can be clamped to a specific value, and the resulting current is recorded.[15][16]
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp experiment.
Detailed Protocol: Voltage-Gated Calcium Channel Inhibition
Materials:
-
Cell Line: As used in the primary screen.
-
Test Compound: 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is often used as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation:
-
Cells are grown on glass coverslips. Immediately before recording, a coverslip is transferred to the recording chamber on the microscope stage and continuously perfused with the external solution.
-
-
Pipette Pulling and Filling:
-
Glass capillaries are pulled to form micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Seal Formation and Whole-Cell Access:
-
Under visual guidance, the micropipette is brought into contact with a single, healthy-looking cell.
-
Gentle suction is applied to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Further brief suction is applied to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Baseline Current Recording:
-
The cell is held at a negative holding potential where the channels are closed (e.g., -80 mV).
-
A voltage-step protocol is applied to elicit channel opening. For example, a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
The resulting inward currents are recorded.
-
-
Compound Application:
-
The perfusion system is switched to an external solution containing the test compound at a specific concentration.
-
Allow sufficient time for the compound to equilibrate (typically 2-5 minutes).
-
-
Recording in the Presence of the Compound:
-
The same voltage-step protocol is applied, and the currents are recorded again.
-
Data Analysis and Interpretation:
-
The peak inward current at each voltage step is measured before and after compound application.
-
The percent inhibition is calculated for each voltage step.
-
A current-voltage (I-V) relationship plot is generated to visualize the effect of the compound across a range of voltages.
-
By applying the compound at different concentrations, a dose-response curve can be constructed to determine the IC50.
-
Further experiments can be designed to investigate if the block is voltage-dependent (i.e., the degree of inhibition changes with the membrane potential) or use-dependent (i.e., the block increases with repeated channel activation).
Safety and Handling of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine
The physiological and toxicological properties of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine have not been fully evaluated.[17] Related phenylpiperazine compounds may have psychoactive effects.[18] Therefore, it is crucial to handle this compound with appropriate caution in a laboratory setting.[19]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[20]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[20][21] Handle in a well-ventilated area or a chemical fume hood.[21]
-
Toxicity: The compound may be harmful if swallowed and can cause skin and eye irritation.[22]
-
Storage: Store in a cool, dry, and well-ventilated place.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine and other novel phenylpiperazine analogs for their potential activity on calcium channels. A positive result in the high-throughput calcium flux assay serves as a strong basis for more detailed mechanistic investigation using patch-clamp electrophysiology. This systematic approach of screening and validation is fundamental in the early stages of drug discovery and can uncover novel modulators of calcium channels, potentially leading to new therapeutic agents.
References
-
U.S. Department of Justice, Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)piperazine. PubChem Compound Database. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved from [Link]
-
BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]
-
eLife. (2023). Molecular and Functional Analysis of Calcium Binding by a Cancer-linked Calreticulin Mutant. Retrieved from [Link]
-
PubMed Central. (n.d.). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. Retrieved from [Link]
-
ResearchGate. (2020, September 10). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and Development of Calcium Channel Blockers. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of calcium channel binding. Retrieved from [Link]
-
ResearchGate. (2015, April 21). (PDF) Nuclear Patch-Clamp Electrophysiology of Ca2+ Channels. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and T-type calcium channel blocking activity of novel diphenylpiperazine compounds, and evaluation of in vivo analgesic activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Standardized protocol for measuring the effect of Ca2+ channel blocker.... Retrieved from [Link]
-
PubMed Central. (n.d.). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Retrieved from [Link]
-
MDPI. (2023, March 25). Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. Retrieved from [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Ion Channel Binding Assays. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous determination of a novel diphenylpiperazine calcium channel blocker and its four metabolites in rat liver microsomes by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Patch Clamp Electrophysiology: Principle & Applications. Retrieved from [Link]
Sources
- 1. Simultaneous determination of a novel diphenylpiperazine calcium channel blocker and its four metabolites in rat liver microsomes by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. Video: Patch Clamp Electrophysiology: Principle & Applications [jove.com]
- 13. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 19. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. sds.edqm.eu [sds.edqm.eu]
- 22. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Characterization of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine
Abstract
This document provides a detailed guide for the electrophysiological characterization of the novel compound 1-((4-Fluorophenyl)(phenyl)methyl)piperazine. Lacking extensive published data, we infer its likely pharmacological targets based on its chemical structure—a diphenylmethylpiperazine derivative. This structural class is strongly associated with modulation of monoamine systems, particularly the dopamine transporter (DAT) and dopamine D2-like receptors.[1][2][3] Consequently, this guide presents two primary experimental protocols: an in vitro patch-clamp assay using a heterologous expression system to investigate direct receptor interaction, and an ex vivo brain slice methodology to assess the compound's effects within a physiologically relevant neural circuit. The protocols are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility.
Introduction and Deduced Pharmacological Profile
The compound 1-((4-Fluorophenyl)(phenyl)methyl)piperazine belongs to the diphenylmethylpiperazine class. Its core structure is analogous to well-characterized dopamine reuptake inhibitors such as GBR 12935.[2][4] Furthermore, many piperazine-containing molecules exhibit affinity for G-protein coupled receptors (GPCRs), with the dopamine D2 receptor (D2R) being a prominent target. D2Rs are inhibitory Gi/o-coupled receptors that, upon activation, can modulate neuronal excitability by activating G-protein-gated inwardly rectifying potassium (GIRK) channels.[5][6]
Therefore, we propose two primary testable hypotheses for the mechanism of action of this compound:
-
Dopamine Transporter (DAT) Inhibition: The compound may block the reuptake of dopamine from the synaptic cleft, thereby potentiating dopaminergic neurotransmission.
-
Dopamine D2 Receptor Modulation: The compound could act as an agonist, antagonist, or allosteric modulator at D2 receptors, influencing the activity of downstream effectors like GIRK channels.
The following protocols are designed to systematically investigate these potential mechanisms using electrophysiology.
Hypothesized D2 Receptor Signaling Pathway
The activation of D2 receptors by an agonist initiates a signaling cascade that releases Gβγ subunits from the Gi/o protein, which then directly bind to and open GIRK channels, leading to potassium efflux and membrane hyperpolarization.
Caption: Hypothesized D2R-GIRK signaling pathway.
Application Note I: In Vitro Characterization via Automated Patch-Clamp
Objective: To determine if 1-((4-Fluorophenyl)(phenyl)methyl)piperazine directly modulates Dopamine D2 receptors and their coupled GIRK channels in a controlled, isolated system.
Rationale: A heterologous expression system, such as HEK293 cells stably co-expressing the human D2 receptor and GIRK1/2 channels, provides a clean and robust platform to screen for direct compound activity.[7][8][9] Automated patch-clamp (APC) systems allow for higher throughput and standardized data acquisition compared to manual patching.[10]
Experimental Workflow: Automated Patch-Clamp
Caption: Automated patch-clamp (APC) experimental workflow.
Protocol: D2R/GIRK Activation Assay
-
Cell Culture: Culture HEK293 cells stably co-transfected with human D2L receptor and GIRK1/2 channel subunits in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics. Maintain at 37°C and 5% CO₂.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine in DMSO.
-
Prepare serial dilutions in extracellular solution (see table below) to achieve final concentrations ranging from 1 nM to 30 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare positive control (e.g., 10 µM Quinpirole) and vehicle control (0.1% DMSO) solutions.
-
-
Automated Patch-Clamp Procedure:
-
Harvest cells and prepare a single-cell suspension according to the APC manufacturer's instructions.
-
Use a voltage-clamp protocol. Hold cells at -80 mV.
-
Apply a voltage ramp (e.g., from -120 mV to +40 mV over 200 ms) every 10 seconds to measure the current-voltage (I-V) relationship.
-
Phase 1 (System Validation): After establishing a stable baseline, apply a saturating concentration of Quinpirole (10 µM) to confirm D2R/GIRK expression and coupling. A robust outward current should be observed.
-
Phase 2 (Agonist Test): Following washout, apply increasing concentrations of the test compound. An increase in outward current indicates agonist activity.
-
Phase 3 (Antagonist Test): Apply the test compound at a fixed concentration (e.g., 1 µM) followed by co-application with 10 µM Quinpirole. A reduction in the Quinpirole-evoked current indicates antagonist activity.
-
-
Data Quality Control:
-
Only include cells with a seal resistance > 1 GΩ and an access resistance < 20 MΩ.
-
Discard cells where the baseline holding current drifts more than 20% during the initial recording period.
-
Ensure complete washout between drug applications, with the current returning to at least 90% of the initial baseline.
-
Solutions & Expected Results
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 25 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Intracellular | K-Gluconate | 120 |
| KCl | 20 | |
| MgCl₂ | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na₂-GTP | 0.4 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm |
| Compound Activity | Expected Electrophysiological Observation | Interpretation |
| Agonist | Induces an outwardly rectifying K+ current, similar to Quinpirole. | Directly activates the D2R-GIRK pathway. |
| Antagonist | Produces no current alone; inhibits the current induced by Quinpirole. | Binds to D2R but does not activate it, blocking the agonist. |
| Partial Agonist | Induces a smaller outward current than Quinpirole; partially inhibits the Quinpirole response. | Binds and activates D2R, but with lower efficacy than a full agonist. |
| No Activity | No change in baseline current or Quinpirole response. | Compound does not interact with the D2R-GIRK complex at tested concentrations. |
Application Note II: Ex Vivo Characterization in Acute Brain Slices
Objective: To assess the effect of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine on the excitability of dopamine neurons and synaptic transmission within a native brain circuit.
Rationale: Acute brain slices from the midbrain, containing the Ventral Tegmental Area (VTA), preserve local synaptic connections and cellular diversity.[11] Recording from VTA dopamine neurons allows for the simultaneous assessment of effects on D2 autoreceptors (which modulate firing rate) and the dopamine transporter (which shapes synaptic responses).[5] Using a protective recovery method enhances slice viability, crucial for obtaining high-quality recordings from adult animals.[12]
Workflow: Brain Slice Preparation & Recording
Sources
- 1. [3H]GBR 12935 binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 7. Mechanisms of up-regulation of D2L dopamine receptors by agonists and antagonists in transfected HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 11. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
Application Notes & Protocols: Formulation of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine for In Vitro Studies
Abstract
This document provides a comprehensive guide for the formulation of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, a benzhydrylpiperazine derivative, for use in in vitro biological assays. Given its predicted lipophilic nature and low aqueous solubility, establishing a robust and reproducible formulation protocol is paramount to generating reliable and accurate experimental data. This guide details the physicochemical properties of the compound, based on close structural analogs, and provides a systematic approach to solvent selection, stock solution preparation, and the generation of aqueous working solutions suitable for cell-based and biochemical assays. The protocols herein are designed to ensure compound integrity, maximize solubility, and minimize solvent-induced artifacts.
Compound Profile & Physicochemical Characteristics
1-((4-Fluorophenyl)(phenyl)methyl)piperazine belongs to the benzhydrylpiperazine class, which is characterized by a high lipophilicity and, consequently, poor water solubility.[1][2] Direct experimental data for this specific molecule is not extensively published. Therefore, its properties are inferred from well-characterized, structurally similar compounds. This approach allows for a scientifically grounded starting point for formulation development.
Chemical Structure:
-
IUPAC Name: 1-((4-Fluorophenyl)(phenyl)methyl)piperazine
-
Molecular Formula: C₁₇H₁₉FN₂
-
Molecular Weight: 270.35 g/mol
| Property | Predicted Value / Inferred Data | Source / Rationale |
| Physical Form | White to off-white solid | Based on analogs like (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine and 1-Bis(4-fluorophenyl)methyl piperazine.[3] |
| Melting Point (°C) | ~90 - 95 °C | Analogs exhibit melting points in the 88-93 °C range.[3] |
| Aqueous Solubility | Very Low / Practically Insoluble | The benzhydryl moiety confers significant hydrophobic character.[1][2] |
| Organic Solubility | Soluble in DMSO, Methanol, Chloroform | Analogs are readily soluble in common organic solvents, with Dimethyl Sulfoxide (DMSO) being a preferred choice for biological stock solutions.[1][3] |
| Predicted logP | > 3.0 | High lipophilicity is expected, a key driver for poor aqueous solubility.[4] |
The Critical Role of Formulation in In Vitro Assays
The reliability of any in vitro study hinges on the accurate concentration and bioavailability of the test compound in the assay medium. Poorly soluble compounds like 1-((4-Fluorophenyl)(phenyl)methyl)piperazine can precipitate out of solution when diluted into aqueous assay buffers, leading to erroneously low potency or activity.[5] An effective formulation strategy aims to maintain the compound in a monomeric, solubilized state at all tested concentrations.
The primary goals of this formulation protocol are:
-
To achieve a high-concentration, stable stock solution.
-
To ensure solubility and stability upon dilution into the final aqueous assay medium.
-
To minimize the concentration of organic solvents in the final assay to prevent cellular toxicity or off-target effects.[6][7]
Below is a logical workflow for developing a suitable formulation.
Caption: Formulation Development Workflow.
Solvent Selection: Rationale and Best Practices
For benzhydrylpiperazine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[1] However, the final concentration of DMSO in the assay must be carefully controlled.
| Solvent | Recommended Max. Conc. in Assay | Advantages | Disadvantages & Considerations |
| DMSO | < 0.5% (v/v) ; < 0.1% for sensitive assays | Excellent solubilizing capacity. Miscible with water. Low volatility. | Can induce cellular stress, differentiation, or toxicity at higher concentrations.[7] May interfere with some enzyme activities. Must be high purity (anhydrous). |
| Ethanol | < 1.0% (v/v) | Good solubilizing capacity. Readily available. Less cellular toxicity than DMSO in some cell lines at equivalent concentrations.[7] | More volatile than DMSO, which can lead to concentration changes over time.[8] May have specific biological effects. |
| Methanol | < 1.0% (v/v) | Similar to ethanol. | Generally more cytotoxic than ethanol.[9] Volatile. |
| Aqueous Buffers | N/A | Biologically compatible. No solvent artifacts. | Unlikely to solubilize the compound at concentrations required for stock solutions. |
Key Principle: The final concentration of the chosen organic solvent must be kept constant across all experimental conditions, including the vehicle control wells.[6] This ensures that any observed biological effect is due to the compound and not the solvent.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol describes the preparation of a high-concentration master stock, which is the cornerstone of reproducible experiments.
Materials & Equipment:
-
1-((4-Fluorophenyl)(phenyl)methyl)piperazine (solid powder)
-
Anhydrous, cell-culture grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)
-
Analytical balance (readable to 0.1 mg)
-
Amber glass vial or polypropylene microcentrifuge tube
-
Calibrated micropipettes
-
Vortex mixer
Safety Precautions:
-
Always handle the solid compound and concentrated DMSO in a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Review the Material Safety Data Sheet (MSDS) for the compound and solvent before beginning.
Procedure:
-
Tare the Vial: Place a clean, dry amber vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh out a precise amount of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine. For example, weigh out 2.70 mg of the compound.
-
Scientist's Note: It is more accurate to weigh a slightly larger mass (e.g., >2 mg) and adjust the solvent volume accordingly than to attempt to weigh a very small mass.
-
-
Calculate DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example Calculation:
-
Mass = 2.70 mg = 0.00270 g
-
MW = 270.35 g/mol
-
Molarity = 10 mM = 0.010 mol/L
-
Volume (L) = 0.00270 / (270.35 * 0.010) = 0.0009987 L ≈ 1.00 mL
-
Volume to add = 1.00 mL (or 1000 µL)
-
-
-
Add Solvent: Using a calibrated pipette, add the calculated volume (1000 µL) of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex at room temperature for 2-5 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained. Gentle warming in a 37°C water bath can be used if dissolution is slow, but do not overheat.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration (10 mM in DMSO), date, and your initials. For long-term storage, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in polypropylene tubes and store at -20°C or -80°C .[10] This practice minimizes degradation from repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the critical step of diluting the DMSO stock into an aqueous assay medium. A two-step or serial dilution process is essential to prevent the compound from precipitating.
Caption: Serial Dilution Workflow.
Procedure (Example for a 10 µM final concentration):
-
Thaw Stock: Thaw one aliquot of the 10 mM master stock solution at room temperature.
-
Prepare Intermediate Dilution (e.g., 100 µM):
-
Pipette 495 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 5 µL of the 10 mM master stock directly into the medium.
-
Crucial Step: Immediately cap and vortex the tube for 10-15 seconds to ensure rapid mixing and prevent precipitation. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare Final Working Solution (e.g., 20 µM for 2X dosing):
-
Pipette 800 µL of pre-warmed cell culture medium into a new sterile tube.
-
Add 200 µL of the 100 µM intermediate solution to the medium and mix gently by pipetting. This creates a 20 µM working solution with a final DMSO concentration of 0.2%.
-
-
Dose the Assay Plate:
-
If your assay plate contains cells in 100 µL of medium, adding 100 µL of the 20 µM working solution will result in a final assay volume of 200 µL, a final compound concentration of 10 µM, and a final DMSO concentration of 0.1%.
-
-
Prepare Vehicle Control: The vehicle control must contain the same final concentration of DMSO as the highest compound concentration tested. To prepare the control, perform the same dilution steps using only DMSO (without the compound).
Quality Control and Troubleshooting
A robust protocol is a self-validating one. Consistent, high-quality data is the best confirmation of a successful formulation.
-
Visual Inspection: All solutions should be clear and free of visible particulates. If you observe cloudiness or precipitate at any step, the formulation has failed.
-
Vehicle Control: A vehicle control (medium + identical final DMSO concentration) is mandatory in every experiment to confirm that the solvent itself is not affecting the biological readout.
-
Dose-Response Curve: A smooth, sigmoidal dose-response curve is a strong indicator that the compound is well-solubilized across the tested concentration range. Jagged or flat curves may suggest solubility issues at higher concentrations.
| Problem | Potential Cause | Recommended Solution |
| Solid will not dissolve in 100% DMSO. | Compound may be a salt form, or purity is low. | Try gentle warming (37°C). Use sonication. If it still fails, a different solvent system (e.g., DMSO/Ethanol co-solvent) may be needed. |
| Precipitation during intermediate dilution. | Supersaturation and "crashing out" in aqueous media. | Lower the concentration of the intermediate stock (e.g., dilute 10 mM stock to 1 mM first, then to 20 µM). Ensure rapid vortexing immediately after adding the DMSO stock to the medium. |
| High variability between replicate wells. | Inconsistent dosing; precipitation in some wells. | Re-evaluate the dilution protocol. Ensure thorough mixing at each step. Visually inspect pipette tips for precipitate after dispensing. |
| No biological activity observed. | Compound is inactive, or it has precipitated and is not bioavailable. | Before concluding inactivity, confirm solubility. Try preparing a fresh stock and visually inspect dilutions under a microscope for crystals. |
References
-
Wikipedia. (2025). 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]
-
Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine. [Link]
-
protocols.io. (2021). DMSO stock preparation. [Link]
-
Talevi, A. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Koppel, S. J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]
-
Tran, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
ResearchGate. (2024). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. [Link]
-
Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
-
ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]
-
GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
ResearchGate. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]
-
Chemsrc. (n.d.). N-Benzhydrylpiperazine. [Link]
-
GE Healthcare. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
PubChem. (n.d.). 1-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine;.... National Center for Biotechnology Information. [Link]
-
BioPharma Services. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. [Link]
-
MDPI. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzhydryl piperazine (CAS 841-77-0). [Link]
-
NIH. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]
-
Protocol Online. (2013). Making a stock solution for my drug using DMSO. [Link]
-
Pharmaceutical Technology. (2012). Strategies for High Containment. [Link]
- Google Patents. (n.d.).
-
Bouling Chemical Co. (n.d.). (R)-1-((4-Chlorophenyl)(Phenyl)Methyl)Piperazine. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
Springer. (2013). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-Benzhydrylpiperazine | CAS#:841-77-0 | Chemsrc [chemsrc.com]
- 3. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine
Welcome to the dedicated technical support guide for the purification of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction to Purification Strategies
The purification of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, reaction byproducts, and other impurities. The choice of purification strategy will depend on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. The most common techniques employed are:
-
Liquid-Liquid Extraction: To perform an initial separation of the desired product from water-soluble and some organic-soluble impurities.
-
Crystallization: An effective method for obtaining highly pure crystalline solid product.
-
Column Chromatography: A versatile technique for separating the target compound from closely related impurities.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine?
A1: The impurity profile can vary depending on the synthetic route. A common method for synthesizing this compound is the reductive amination of 4-fluorobenzophenone with piperazine. Potential impurities from this route include:
-
Unreacted Starting Materials: 4-fluorobenzophenone and piperazine.
-
Over-alkylation Product: 1,4-bis((4-fluorophenyl)(phenyl)methyl)piperazine. This is a common byproduct when using an excess of the benzhydryl halide or in prolonged reaction times.
-
Reductant Byproducts: Borate salts (if using sodium borohydride) or other residues from the reducing agent.
-
Solvent and Reagent Residues: Residual organic solvents and any catalysts or bases used in the reaction.
Q2: My crude product is an oil/gum. How can I solidify it for further purification?
A2: Oily or gummy crude products are common and can often be solidified through trituration or by forming a salt.
-
Trituration: This involves stirring the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. This can induce crystallization or precipitate the product as a solid.
-
Salt Formation: As a tertiary amine, your product can be converted to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the crude product in an appropriate solvent (like diethyl ether or ethyl acetate) with an acid (e.g., HCl in ether or HBr in acetic acid). The resulting salt is often a crystalline solid that can be easily filtered and purified by recrystallization. The free base can then be regenerated by treatment with a base.[1]
Troubleshooting Purification Workflows
Below is a troubleshooting guide presented in a question-and-answer format to address specific experimental challenges.
Liquid-Liquid Extraction Issues
Q3: I'm observing a persistent emulsion during the aqueous work-up. How can I break it?
A3: Emulsion formation is a frequent issue when working with amine compounds, which can act as surfactants. Here are several strategies to address this:
-
Addition of Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Change the Organic Solvent: If emulsions are a persistent problem, consider switching to a different extraction solvent. For instance, if you are using dichloromethane, you could try ethyl acetate or toluene.
Crystallization Challenges
Q4: I'm having trouble getting my product to crystallize. What can I do?
A4: Successful crystallization depends on finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Solvent Screening: A systematic approach to screening different solvents is recommended. Based on data for the analogous 1-((4-chlorophenyl)(phenyl)methyl)piperazine, good single-solvent candidates for recrystallization of the free base include hexane and isopropanol.[2]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. A common technique is to dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) and then slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexane or heptane) until the solution becomes turbid. Gentle warming to redissolve the solid followed by slow cooling can induce crystallization. A methanol/acetone mixture has been successfully used for the crystallization of a tosyl-protected precursor of the chloro-analog.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
Q5: My recrystallized product is still impure. How can I improve the purity?
A5: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Multiple Recrystallizations: A second or even third recrystallization from the same or a different solvent system can significantly improve purity.
-
Charcoal Treatment: If your product is colored due to high molecular weight impurities, you can decolorize it by adding a small amount of activated charcoal to a hot solution of your product, followed by hot filtration to remove the charcoal.
-
Optimize Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals, while rapid cooling can trap impurities. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Column Chromatography Difficulties
Q6: I need to purify my product by column chromatography. What conditions should I start with?
A6: For non-polar to moderately polar compounds like 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, normal-phase silica gel chromatography is a suitable method.
-
TLC Analysis: Before running a column, it is crucial to determine the appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. For tertiary amines, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to prevent tailing on the silica gel.
-
Recommended Eluent Systems: Based on literature for similar compounds, a gradient of ethyl acetate in hexane is a good starting point. For a related tosyl-protected precursor, a dichloromethane/methanol gradient has been used.
-
Target Rf Value: Aim for an Rf value of your target compound in the range of 0.2-0.4 on TLC for good separation on a column.
Q7: My compound is streaking/tailing on the TLC plate and the column. How can I fix this?
A7: Tailing of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.
-
Add a Basic Modifier: As mentioned above, adding a small amount of a tertiary amine like triethylamine or pyridine (typically 0.1-2%) to your eluent can significantly reduce tailing by competing for the acidic sites on the silica gel.
-
Use Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating regular silica gel with a solution of triethylamine in your eluent before packing the column.
-
Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase like alumina (basic or neutral) which is more suitable for the purification of basic compounds.
Experimental Protocols
Protocol 1: General Work-up and Extraction Procedure
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.
-
Quench the Reaction: Carefully quench the reaction mixture by slowly adding it to an ice-cold solution of saturated aqueous sodium bicarbonate or a dilute base like sodium hydroxide to neutralize any remaining acid.
-
Solvent Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) three times.
-
Combine and Wash: Combine the organic extracts and wash them sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine Free Base
This protocol is adapted from procedures for the analogous chloro-compound and may require optimization.[2]
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent. Based on analogy, hexane or isopropanol are good starting points.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Recommended Solvents for Purification Steps (based on chloro-analog)
| Purification Step | Solvent(s) | Rationale/Notes |
| Extraction | Dichloromethane, Ethyl Acetate, Toluene | Good solubility of the free base. Choice depends on the specific impurities. |
| Crystallization | Hexane, Heptane, Isopropanol | The free base is expected to have low solubility in these non-polar/protic solvents at low temperatures. |
| Column Chromatography (Mobile Phase) | Hexane/Ethyl Acetate (+ 0.5% Triethylamine) | A common solvent system for compounds of this polarity. The triethylamine minimizes tailing. |
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.
Troubleshooting Decision Tree for Crystallization
Caption: Decision tree for troubleshooting crystallization issues.
References
- Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
-
PrepChem.com. (n.d.). Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
Sources
Technical Support Center: Purity Confirmation of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine
Answering in English.
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1-((4-Fluorophenyl)(phenyl)methyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for confirming the purity of this crucial synthetic intermediate. As a key building block in the synthesis of various pharmacologically active molecules, including antihistamines, ensuring its purity is paramount to the quality and safety of the final product.[1] This document moves beyond simple protocols to explain the scientific rationale behind the analytical methodologies, empowering you to not only execute experiments but also to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the purity analysis of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.
Q1: What are the primary analytical techniques for determining the purity of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine?
A1: A multi-pronged analytical approach is essential for a comprehensive purity assessment. The primary techniques we recommend are:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantitative purity analysis, allowing for the separation and quantification of the main compound from its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR provides detailed structural information, confirming the identity of the compound and detecting any structural isomers or impurities with distinct NMR signatures.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can be used in conjunction with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative tool for monitoring reaction progress and assessing the general purity of a sample.
Below is a workflow diagram illustrating how these techniques are integrated for a thorough purity analysis.
Sources
Technical Support Center: HPLC Analysis of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine
Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine. This compound, a key intermediate and member of the piperazine class, requires robust and reliable analytical methods for purity assessment, stability studies, and quality control. This document is structured in a problem-oriented question-and-answer format to directly address common challenges encountered during method development, optimization, and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm starting from scratch. How do I develop an initial HPLC method for this compound?
Answer:
Developing a new HPLC method requires a systematic approach grounded in the physicochemical properties of the analyte. 1-((4-Fluorophenyl)(phenyl)methyl)piperazine is a basic compound due to the piperazine moiety, which dictates many of our starting choices.
Causality-Driven Approach: The primary goal is to achieve good retention and a symmetrical peak shape. As a basic compound, the analyte's charge state is highly dependent on the mobile phase pH. At a low pH (e.g., pH < 3), the piperazine nitrogens will be protonated, making the molecule more polar and potentially leading to poor retention on a non-polar C18 column. Conversely, at a mid-range pH, interactions with residual silanols on the silica backbone of the column can cause significant peak tailing[1][2][3]. Therefore, our strategy will be to control the ionization of the analyte to promote hydrophobic retention.
Step-by-Step Protocol for Initial Method Development:
-
Analyte Characterization: Understand the key properties of your molecule.
-
Structure: Contains two aromatic rings (hydrophobic) and a basic piperazine ring (polar, ionizable).
-
pKa: The predicted pKa of the conjugate acid of similar piperazine structures is around 9.0[4]. This means the compound is positively charged at neutral and acidic pH.
-
UV Absorbance: The phenyl groups provide strong UV absorbance, making UV detection a suitable choice. A UV scan should be performed, but a starting wavelength of 220-230 nm is a good estimate to detect the phenyl chromophore.
-
-
Initial Column and Mobile Phase Selection:
-
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the universal starting point for reversed-phase HPLC[5][6].
-
Mobile Phase A (Aqueous): Start with a buffered mobile phase to control the pH. A low pH is often chosen to suppress silanol activity. A good starting point is 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B (Organic): Acetonitrile is generally preferred over methanol as it has a lower viscosity and often provides sharper peaks[7].
-
Detector: UV Detector set at 225 nm.
-
-
Run a Scouting Gradient: A broad gradient helps determine the approximate elution conditions quickly[8].
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% Acetonitrile over 20 minutes.
-
Injection Volume: 10 µL of a ~0.1 mg/mL solution (dissolved in mobile phase).
-
-
Analyze the Scouting Run:
-
Good Result: A well-retained, symmetrical peak is observed. You can now optimize this into a faster gradient or an isocratic method.
-
Poor Result (Peak Tailing): If the peak tails, it's likely due to silanol interactions. See FAQ 3.
-
Poor Result (Low Retention): If the peak elutes too early, the analyte is too polar under these conditions. Consider a less polar stationary phase or adjust the mobile phase pH upwards.
-
Table 1: Recommended Starting Conditions
| Parameter | Recommended Starting Value | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | Universal starting point for reversed-phase, good for hydrophobic compounds[6]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to suppress silanol ionization and ensure consistent analyte protonation[9]. |
| Mobile Phase B | Acetonitrile | Lower viscosity and UV cutoff compared to methanol[7]. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature[7]. |
| Detection | UV at 225 nm | Phenyl rings provide strong absorbance in the low UV range. |
| Injection Volume | 10 µL | A typical starting volume. |
| Sample Diluent | 50:50 Water:Acetonitrile | Ensures sample is soluble and compatible with the initial mobile phase. |
Method Development Workflow Diagram
Caption: A systematic workflow for initial HPLC method development.
FAQ 2: How do I select the right HPLC column for this analysis?
Answer:
Column selection is critical for achieving the desired selectivity and peak shape. While C18 is the workhorse, the specific properties of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine allow for other choices.
Expertise-Based Column Selection:
-
Standard C18: This is the first choice due to the hydrophobic nature of the two phenyl rings. It provides strong retention based on hydrophobic interactions[5].
-
Phenyl-Hexyl Phase: A column with a phenyl-hexyl stationary phase can offer alternative selectivity. It provides pi-pi interactions with the analyte's aromatic rings, in addition to hydrophobic interactions. This can be particularly useful for separating structurally similar impurities.
-
Endcapped Columns: For basic compounds like this, using a modern, high-purity, endcapped C18 column is crucial. Endcapping neutralizes most of the surface silanol groups, which are the primary cause of peak tailing for basic analytes[3].
-
Hybrid Particle Columns (e.g., BEH, CS-C18): These columns are stable over a wider pH range (e.g., 1-12). This provides the flexibility to work at a high pH (e.g., pH 10), where the piperazine moiety is deprotonated (neutral). In its neutral form, the analyte is more hydrophobic, leading to increased retention and potentially avoiding silanol interactions altogether.
Table 2: Comparison of Potential HPLC Columns
| Column Type | Primary Interaction | Advantages for this Analyte | Disadvantages |
| Standard C18 (Endcapped) | Hydrophobic | Good retention, widely available. | May still show some tailing at mid-pH. |
| Phenyl-Hexyl | Hydrophobic, Pi-Pi | Alternative selectivity for aromatic compounds, may resolve critical pairs. | Can have lower hydrophobic retention than C18. |
| Embedded Polar Group (EPG) | Hydrophobic, H-Bonding | Reduced silanol interaction, good peak shape for bases. | Selectivity can be very different from C18. |
| Hybrid Particle (High pH stable) | Hydrophobic | Allows use of high pH mobile phase to neutralize the analyte, eliminating tailing. | Higher initial cost. |
FAQ 3: My peak is tailing severely. What is causing this and how do I fix it?
Answer:
Peak tailing is the most common issue when analyzing basic compounds on silica-based columns. The cause is almost always a secondary, unwanted interaction between the analyte and the stationary phase.
Mechanistic Cause: The stationary phase is made of silica particles bonded with C18 chains. However, some unreacted silanol groups (Si-OH) always remain. At a mobile phase pH between roughly 3 and 7, these silanols can become ionized (Si-O⁻). The positively charged (protonated) piperazine group on your analyte can then interact ionically with these negative sites. This secondary interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be held back longer, resulting in a "tail"[1][2].
Systematic Troubleshooting Protocol:
-
Lower the Mobile Phase pH: The first and easiest step. Using a mobile phase with a pH < 3 (e.g., 0.1% TFA or 0.1% Formic Acid) will protonate the silanol groups, making them neutral (Si-OH). This prevents the ionic interaction with your protonated basic analyte[1][9].
-
Use a High-Quality Endcapped Column: Ensure your column is specifically designed for good peak shape with basic compounds. Older or lower-quality C18 columns have more active silanols.
-
Increase Buffer Concentration: If you are using a buffer like phosphate, increasing the concentration (e.g., from 10mM to 25mM) can help mask the residual silanols.
-
Consider a "High pH" Method: Switch to a pH-stable column (like a hybrid particle column) and use a high pH mobile phase (e.g., Ammonium Bicarbonate, pH 10). At this pH, your analyte (pKa ~9.0) will be neutral, eliminating the charge-based interaction with silanols[10].
-
Check for Column Contamination/Void: If tailing appears suddenly on a previously good method, it could be a physical problem with the column. A blocked frit or a void at the column inlet can distort peak shape[1][11]. Try flushing the column or reversing it (if the manufacturer allows) to clean the inlet frit[1].
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing of basic compounds.
FAQ 4: I have poor resolution between my main peak and an impurity. What are my options?
Answer:
Improving resolution (Rs) requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).
-
Efficiency (N): This relates to peak width. Sharper peaks are easier to resolve.
-
Solution: Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column. This increases the plate count (N) and narrows peaks.
-
-
Retention (k): This is how long the analyte is retained. Increasing retention can sometimes improve resolution.
-
Solution: Decrease the amount of organic solvent (Acetonitrile) in the mobile phase. This will make all peaks elute later and move further apart.
-
-
Selectivity (α): This is the most powerful tool. It involves changing the relative retention of the two peaks.
-
Solution 1: Change Organic Modifier: If you are using Acetonitrile, try switching to Methanol. The different solvent properties can alter interactions with the stationary phase and change peak elution order.
-
Solution 2: Change Stationary Phase: This is the most effective way to change selectivity. If you are on a C18, try a Phenyl-Hexyl column. The pi-pi interactions of the phenyl phase may differentiate your analyte and impurity in a way the C18 cannot.
-
Solution 3: Change Temperature: Lowering or raising the column temperature can sometimes change selectivity enough to resolve co-eluting peaks.
-
Solution 4: Change pH: A small change in pH can alter the ionization state of the analyte or impurity differently, leading to a change in retention and improved resolution.
-
FAQ 5: How do I validate my method to ensure it is suitable for its intended purpose?
Answer:
Method validation is a formal process to demonstrate that an analytical procedure is reliable and suitable for its intended use. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for this process[12][13][14].
Trustworthiness through Validation: A validated method provides confidence in the reported results. For the analysis of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, you would typically validate for Assay (quantification) and Impurity testing.
Key Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components). This is often done by spiking your sample with known impurities and showing they are resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is tested by analyzing a series of dilutions of a standard solution (typically 5 levels) and performing a linear regression of the peak area vs. concentration. An R² value > 0.999 is usually desired.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking a placebo or sample with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analyzing the same sample multiple times on the same day with the same analyst and instrument.
-
Intermediate Precision: Assessing the method's performance on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase composition, ±5°C change in temperature, ±0.1 unit change in pH). This provides an indication of its reliability during normal usage.
The objective of validation is to formally prove that the method is fit for its purpose[14][15].
References
-
1-Bis(4-fluorophenyl)methyl Piperazine - Pipzine Chemicals. (n.d.). Retrieved January 25, 2026, from [Link]
-
1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents. (n.d.).
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 25, 2026, from [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
1-(4-Fluorophenyl)piperazine PFP - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 25, 2026, from [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved January 25, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved January 25, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 25, 2026, from [Link]
-
HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. (n.d.). Retrieved January 25, 2026, from [Link]
-
HPLC Method Development: From Beginner to Expert Part 2 - Agilent. (n.d.). Retrieved January 25, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. (n.d.). Retrieved January 25, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved January 25, 2026, from [Link]
-
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs - ACS Omega. (n.d.). Retrieved January 25, 2026, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International. (n.d.). Retrieved January 25, 2026, from [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (n.d.). Retrieved January 25, 2026, from [Link]
-
A Review on Analytical Methods for Piperazine Determination - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved January 25, 2026, from [Link]
-
Development and Validation of a Reversed-Phase HPLC Method - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - European Medicines Agency. (n.d.). Retrieved January 25, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved January 25, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 5. chromtech.com [chromtech.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Piperazine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for one of the most common hurdles in developing piperazine-based compounds: achieving optimal cell permeability. The piperazine ring is a cornerstone in modern medicinal chemistry, but its inherent physicochemical properties often present a classic drug discovery challenge—balancing aqueous solubility with the lipophilicity required to cross cellular membranes. This resource is designed to help you diagnose permeability issues, troubleshoot your experiments, and strategically enhance the performance of your compounds.
Section 1: Understanding and Diagnosing Permeability Issues (FAQs)
This section addresses the foundational questions researchers face when permeability becomes a rate-limiting step for their project.
Q1: My piperazine compound is highly potent in its biochemical assay but shows little to no activity in cell-based assays. Is permeability the likely culprit?
A: This is a classic sign of poor cell permeability. When a compound is active against its purified target (e.g., an enzyme or receptor) but fails to elicit a response in a whole-cell context, it strongly suggests the compound cannot reach its intracellular target at a sufficient concentration. The piperazine scaffold itself, with its two basic nitrogen atoms, often increases aqueous solubility but can lead to a high polar surface area (PSA) and a charge at physiological pH, both of which can hinder passive diffusion across the lipid bilayer of the cell membrane.[1][2] Before proceeding to complex biological readouts, confirming cellular uptake is a critical next step.
Q2: What are the key differences between the PAMPA and Caco-2 assays for measuring permeability?
A: Both are standard assays, but they measure different aspects of permeability and provide different levels of biological insight.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse passively across an artificial lipid membrane. It is a cost-effective way to screen for passive permeability but does not account for active transport or efflux mechanisms.[3][4]
-
Caco-2 Permeability Assay: This is considered the gold standard in vitro model for predicting human intestinal absorption.[4][5] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. Crucially, these cells express functional efflux transporters (like P-glycoprotein) and some metabolic enzymes. This assay measures both passive diffusion and active transport, providing a more comprehensive and biologically relevant picture of a compound's absorption potential.[6]
A logical approach is to use PAMPA for initial high-throughput screening and then advance promising hits to the more resource-intensive Caco-2 assay for a definitive assessment.
Q3: I have my Caco-2 assay results. How do I interpret the Apparent Permeability (Papp) and Efflux Ratio (ER)?
A: These two values give you a clear picture of how your compound crosses the cell monolayer.
-
Apparent Permeability (Papp): This is the rate at which your compound crosses the cell monolayer, typically reported in units of 10⁻⁶ cm/s. It's calculated for both directions: from the apical (top) to basolateral (bottom) side (Papp A→B), which simulates absorption into the bloodstream, and from basolateral to apical (Papp B→A).[4][5]
-
Efflux Ratio (ER): This is the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 is a strong indicator that your compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[4][6]
The following table provides a guide to interpreting your results:
| Scenario | Papp (A→B) Value | Efflux Ratio (ER) | Interpretation & Next Steps |
| High Permeability | High (>10 x 10⁻⁶ cm/s) | < 2 | Excellent. The compound is well-absorbed via passive diffusion and is not an efflux substrate. Permeability is not a limiting factor. |
| Efflux Substrate | Low to Moderate | > 2 | Problematic. The compound can enter cells but is actively removed, preventing accumulation. Strategy: Modify the structure to reduce recognition by efflux pumps or co-dose with an efflux inhibitor in experiments.[6] |
| Low Permeability | Low (<2 x 10⁻⁶ cm/s) | < 2 | Problematic. The compound has poor passive permeability and is not an efflux substrate. The primary issue is its inability to cross the lipid membrane. Strategy: Increase lipophilicity, reduce polar surface area, or employ formulation strategies. |
| Low Permeability & Efflux | Low (<2 x 10⁻⁶ cm/s) | > 2 | Most Challenging. The compound has poor intrinsic permeability and is also an efflux substrate. A multi-pronged enhancement strategy is required. |
Q4: The mass balance (% recovery) in my Caco-2 assay is below 70%. What does this mean?
A: Low recovery is a red flag that requires investigation as it can invalidate your Papp and ER values. Common causes include:
-
Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.
-
Non-specific Binding: The compound may be sticking to the plastic of the assay plate or other components.[4]
-
Cellular Accumulation: The compound may be accumulating within the Caco-2 cells instead of passing through them.
-
Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells.[4]
It is crucial to determine the cause of low recovery to correctly interpret the permeability data. Analyzing the cell lysate and wash solutions can help determine if the compound is accumulating or binding.
Section 2: Troubleshooting the Caco-2 Assay
The Caco-2 assay is robust but requires careful execution. This section provides solutions to common experimental problems.
Q: My transepithelial electrical resistance (TEER) values, which measure monolayer integrity, are low or inconsistent. What should I do?
A: TEER is a critical quality control step. Low or variable TEER values indicate a compromised cell monolayer, rendering permeability results unreliable.[6]
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure you are using the optimal seeding density. Over-confluent or under-confluent monolayers will not form proper tight junctions.
-
Culture Time: Caco-2 cells typically require 18-22 days post-seeding to fully differentiate and form a tight, polarized monolayer.[4] Do not shorten this period.
-
Media and Supplements: Verify the composition of your culture medium. Factors like serum batch and calcium concentration can significantly impact monolayer integrity.
-
Compound Cytotoxicity: Your test compound may be toxic to the cells, disrupting the monolayer. Run a cytotoxicity assay (e.g., MTT or LDH release) at your test concentration in parallel. If toxic, you must test at lower, non-toxic concentrations.
-
Q: How can I determine if my piperazine compound is a P-glycoprotein (P-gp) substrate?
A: If your initial bidirectional Caco-2 assay yields an efflux ratio > 2, you can confirm P-gp involvement with a follow-up experiment.
-
Protocol Modification: Repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[6]
-
Expected Outcome: If your compound is a P-gp substrate, the addition of verapamil will block the efflux pump. You should observe a significant decrease in the Papp (B→A) value and a reduction of the efflux ratio to near 1. If the efflux ratio remains high, your compound may be a substrate for another transporter, such as Breast Cancer Resistance Protein (BCRP).
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the permeability and efflux potential of a piperazine-based compound.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
24-well Transwell™ plates with semipermeable inserts (e.g., 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) with pH adjusted to 6.5 (apical) and 7.4 (basolateral)
-
Test compound, positive controls (e.g., antipyrine - high permeability; atenolol - low permeability), and efflux control (e.g., talinolol - P-gp substrate)[4]
-
LC-MS/MS system for sample analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell™ inserts at an optimized density. Culture for 18-22 days, changing the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet your established threshold (e.g., > 250 Ω·cm²).
-
Assay Preparation:
-
Carefully wash the cell monolayers twice with pre-warmed transport buffer (apical and basolateral sides).
-
Prepare dosing solutions of your test compound and controls in the appropriate transport buffer (apical pH 6.5, basolateral pH 7.4). A typical starting concentration is 10 µM.[6]
-
-
Permeability Measurement (A→B):
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer (pH 7.4) to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]
-
At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.
-
-
Permeability Measurement (B→A):
-
In a separate set of wells, add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer (pH 6.5) to the apical (receiver) chamber.
-
Incubate and sample as described in step 4.
-
-
Data Analysis:
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate the Papp values for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.[4]
-
Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B) .
-
Calculate % Recovery to check for mass balance issues.
-
Section 3: Strategies for Enhancing Permeability
If you have confirmed that low permeability is hindering your compound's activity, the following strategies can be employed.
Part A: Structural Modification
Q: How can I chemically modify my piperazine compound to improve its passive diffusion?
A: The goal is to strike a balance between lipophilicity and solubility.
-
Increase Lipophilicity: The more lipophilic a compound is (within limits, typically logP < 5), the more readily it partitions into the cell membrane.[7] Consider adding small, non-polar groups (e.g., methyl, ethyl, halogen substituents) to aromatic rings attached to the piperazine core.[1][8]
-
Reduce Hydrogen Bond Donors (HBDs): Each hydrogen bond donor that must be stripped of its water shell before entering the membrane carries an energetic penalty. Capping a free N-H on the piperazine ring with a small alkyl group (e.g., methyl, ethyl) can significantly improve permeability by reducing the HBD count and altering the pKa of the nitrogen.[3] This has been shown to increase PAMPA permeability by over 100-fold in some cases.[3]
-
Mask Polarity (Prodrug Approach): A prodrug is a bioreversible derivative of a drug that is inactive itself but is converted to the active form in the body.[9][10] For a piperazine compound, you can temporarily mask a polar N-H group with a lipophilic, enzyme-labile moiety (e.g., an ester or carbamate). This increases permeability, and once inside the cell, cellular enzymes cleave the masking group to release the active parent drug.[11]
Part B: Formulation Strategies
Q: My compound's structure is optimal for potency, and I can't modify it further. What formulation strategies can overcome poor solubility and permeability?
A: Formulation can be a powerful tool to improve the bioavailability of poorly absorbed drugs.[7][12]
-
pH Adjustment & Salt Formation: The two nitrogen atoms in the piperazine ring make its solubility highly pH-dependent.[1] For many non-steroidal anti-inflammatory drugs (NSAIDs), forming a salt with piperazine has been shown to increase aqueous solubility by over 10-fold.[13] Conversely, for your piperazine compound, you can form a salt with an appropriate counterion to optimize its solubility profile. One study found that for piperazine derivatives used as permeation enhancers, the pH of the final solution was a critical parameter, with a pH range of 9.2-9.6 guaranteeing non-cytotoxic efficacy.[14]
-
Lipid-Based Formulations: For highly lipophilic ("grease-ball") compounds that are limited by solubility, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[7] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium (like the GI tract), keeping the drug in a solubilized state for absorption.
Section 4: Visual Guides & Workflows
To aid in decision-making, the following diagrams illustrate key concepts and experimental workflows.
Cellular Permeability Pathways
Caption: A step-by-step workflow for diagnosing and addressing permeability issues.
Decision Tree for Enhancement Strategy
Caption: A decision-making guide for selecting the appropriate permeability enhancement strategy.
References
-
MDPI. (n.d.). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]
-
PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]
-
NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved from [Link]
-
IONTAS. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Retrieved from [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
PMC. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | Request PDF. Retrieved from [Link]
-
PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
-
ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
ACS Publications. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
PubMed. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Retrieved from [Link]
-
Semantic Scholar. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Solubility enhancement techniques with special emphasis on hydrotrophy. Retrieved from [Link]
-
ResearchGate. (n.d.). A library of 13 piperazine compounds were studied for intestinal.... Retrieved from [Link]
-
MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
PubMed. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Retrieved from [Link]
-
YouTube. (2023). drug solubility, membrane permeability, & the efflux ratio. Retrieved from [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 6. enamine.net [enamine.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Phenylalkylamine and Diphenylpiperazine Class Calcium Channel Blockers: Verapamil vs. 1-((4-Fluorophenyl)(phenyl)methyl)piperazine Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of cardiovascular and neurological therapeutics, calcium channel blockers (CCBs) represent a cornerstone of treatment strategies. Their ability to modulate calcium influx into cells provides a powerful mechanism for controlling a range of physiological processes, from smooth muscle contraction to neuronal excitability. While numerous classes of CCBs exist, this guide offers an in-depth comparison between the well-established phenylalkylamine, Verapamil, and the diphenylpiperazine class, for which 1-((4-Fluorophenyl)(phenyl)methyl)piperazine serves as a key synthetic precursor.
This document moves beyond a superficial overview, providing a detailed examination of their distinct mechanisms of action, pharmacological profiles, and the experimental methodologies required for their comparative evaluation. As Senior Application Scientists, our goal is to equip fellow researchers with the foundational knowledge and practical insights necessary to navigate the nuances of these important therapeutic agents.
Chemical and Pharmacological Synopsis
A fundamental understanding of the chemical nature of these compounds is paramount to appreciating their biological activities.
Verapamil , a phenylalkylamine, is a well-characterized L-type calcium channel blocker widely used in the management of hypertension, angina, and cardiac arrhythmias.[1][2] Its structure features a phenylacetonitrile core, which is crucial for its interaction with the α1 subunit of the L-type calcium channel.[3]
1-((4-Fluorophenyl)(phenyl)methyl)piperazine , on the other hand, is a key intermediate in the synthesis of the diphenylpiperazine class of drugs, including Flunarizine and Lomerizine . These compounds are recognized as calcium channel antagonists and are clinically utilized for migraine prophylaxis and the treatment of vertigo.[4][5] For the purpose of a meaningful pharmacological comparison, this guide will focus on Flunarizine as a representative of the diphenylpiperazine class derived from the core structure of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.
| Feature | Verapamil | 1-((4-Fluorophenyl)(phenyl)methyl)piperazine |
| Chemical Class | Phenylalkylamine | Diphenylpiperazine (precursor) |
| Primary Clinical Use | Hypertension, Angina, Arrhythmias[1] | Synthetic intermediate for drugs like Flunarizine (migraine, vertigo)[4][5] |
| Core Structure | Phenylacetonitrile | Benzhydrylpiperazine |
Divergent Mechanisms of Calcium Channel Blockade
The therapeutic utility and side-effect profiles of Verapamil and the diphenylpiperazine class are direct consequences of their distinct interactions with voltage-gated calcium channels.
Verapamil exerts its effects primarily through the blockade of L-type calcium channels , which are predominant in cardiac and smooth muscle cells.[6][7] It binds to a specific site on the intracellular side of the α1 subunit of the channel, exhibiting a "use-dependent" blockade, meaning its inhibitory action is more pronounced in frequently depolarizing cells.[8] This property contributes to its efficacy in treating cardiac arrhythmias.
In contrast, Flunarizine , a derivative of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, demonstrates a broader spectrum of activity. It is known to block both L-type and T-type calcium channels .[9][10] The inhibition of T-type calcium channels, which are more prevalent in neuronal tissues, is thought to contribute to its efficacy in migraine prophylaxis.[11] Furthermore, Flunarizine exhibits off-target activities, including antagonism of histamine H1 and dopamine D2 receptors, which may contribute to both its therapeutic effects and its side-effect profile.[9][12]
Figure 1: Mechanism of Action of Verapamil and Flunarizine.
Quantitative Comparison of Pharmacological Properties
The following table summarizes key quantitative parameters for Verapamil and Flunarizine, highlighting their differences in potency and selectivity.
| Parameter | Verapamil | Flunarizine |
| L-type Ca²⁺ Channel IC₅₀ | ~143 nM (for HERG, similar to L-type)[13] | ~1.77 µM (in cortical neurons)[14] |
| T-type Ca²⁺ Channel IC₅₀ | Less potent | ~0.7 µM (in hypothalamic neurons)[11] |
| Na⁺ Channel IC₅₀ | Can block at higher concentrations[15] | ~0.94 µM (in cortical neurons)[14] |
| Other Receptor Affinities | Adrenergic antagonist[16] | Histamine H1, Dopamine D2 antagonist[9][12] |
| Primary Therapeutic Use | Cardiovascular (Hypertension, Angina)[1] | Neurological (Migraine, Vertigo)[4] |
| Common Side Effects | Constipation, dizziness, headache[17] | Drowsiness, weight gain, potential for extrapyramidal symptoms[18] |
Experimental Protocols for Comparative Assessment
To empirically compare the calcium channel blocking activities of novel compounds against standards like Verapamil and Flunarizine, the following experimental workflows are essential.
Electrophysiological Assessment using Patch-Clamp Technique
The patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel activity.
Objective: To determine the inhibitory concentration (IC₅₀) of a test compound on specific calcium channel subtypes (e.g., L-type, T-type) expressed in a cellular model.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the human calcium channel subtype of interest.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate internal solution.
-
Whole-Cell Configuration: Achieve a gigaseal between the pipette and the cell membrane, followed by rupture of the membrane to obtain the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV).
-
Elicit Currents: Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting inward calcium currents.
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound (or Verapamil/Flunarizine as controls).
-
Data Acquisition and Analysis: Measure the peak calcium current at each compound concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 2: Patch-Clamp Experimental Workflow.
Functional Assessment using Aortic Ring Contraction Assay
This ex vivo assay provides a functional measure of a compound's ability to relax vascular smooth muscle.
Objective: To evaluate the vasorelaxant properties of a test compound by measuring its effect on pre-contracted aortic rings.
Step-by-Step Protocol:
-
Aorta Dissection: Euthanize a laboratory animal (e.g., rat) and carefully dissect the thoracic aorta.
-
Ring Preparation: Clean the aorta of adherent tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution, bubbled with 95% O₂ and 5% CO₂, and maintained at 37°C. Connect the rings to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Pre-contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or a high potassium solution).
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compound (or Verapamil/Flunarizine as controls) to the organ bath.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the compound concentration to determine the EC₅₀ value.
Figure 3: Aortic Ring Contraction Assay Workflow.
Therapeutic Implications and Future Directions
The distinct pharmacological profiles of Verapamil and the diphenylpiperazine class have significant therapeutic implications. Verapamil's relative selectivity for cardiac L-type calcium channels underpins its use in cardiovascular medicine.[6] The broader spectrum of activity of Flunarizine, including its action on T-type calcium channels and other receptors, provides a rationale for its use in neurological disorders like migraine.[9]
However, these differing profiles also give rise to distinct side effects. The cardiac effects of Verapamil necessitate caution in patients with heart failure or bradycardia.[1] The central nervous system effects of Flunarizine, such as drowsiness and the potential for extrapyramidal symptoms, are linked to its off-target activities.[18]
For drug development professionals, the core structure of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine represents a versatile scaffold for the design of novel CCBs. Structure-activity relationship (SAR) studies on diphenylpiperazine derivatives have explored modifications to enhance potency and selectivity for different calcium channel subtypes, including N-type channels, which are implicated in pain pathways.[19]
Future research should focus on developing CCBs with greater subtype selectivity to maximize therapeutic efficacy while minimizing off-target side effects. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such next-generation calcium channel modulators.
Conclusion
The comparison between Verapamil and the diphenylpiperazine class, exemplified by Flunarizine, highlights the chemical and pharmacological diversity within the broader category of calcium channel blockers. While Verapamil remains a vital tool in cardiology due to its preferential action on L-type calcium channels, the multi-target profile of diphenylpiperazines offers therapeutic avenues in neurology. For researchers, a thorough understanding of these differences, supported by rigorous experimental evaluation using techniques like patch-clamp electrophysiology and functional tissue assays, is critical for the rational design and development of safer and more effective calcium channel modulators.
References
-
Verapamil || Mechanism, side effects and uses. (2020, December 3). YouTube. Retrieved from [Link]
-
Verapamil. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. (2012). PMC. Retrieved from [Link]
-
Verapamil: Uses and Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]
-
What are the uses of Flunarizine (a calcium channel blocker)? (2025, February 20). Dr.Oracle. Retrieved from [Link]
-
Verapamil: Uses, Side Effects, Dosage & More. (n.d.). GoodRx. Retrieved from [Link]
-
Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020, April 15). YouTube. Retrieved from [Link]
-
Verapamil. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. (1999). PubMed. Retrieved from [Link]
-
How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. (2025, June 10). YouTube. Retrieved from [Link]
-
What is the use of Flunarizine (a calcium channel blocker)? (2025, March 26). Dr.Oracle. Retrieved from [Link]
-
Prevention of migraine attacks. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
What is the classification of Verapamil (calcium channel blocker)? (2025, October 6). Dr.Oracle. Retrieved from [Link]
-
What is the mechanism of Flunarizine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. (n.d.). Frontiers. Retrieved from [Link]
-
Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig. (1996). PubMed. Retrieved from [Link]
-
Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine. (2011). PubMed. Retrieved from [Link]
-
The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum. (n.d.). PubMed Central. Retrieved from [Link]
-
What are the side effects of Flunarizine? (2024, July 12). Patsnap Synapse. Retrieved from [Link]
-
Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. (2010). PubMed. Retrieved from [Link]
-
Differential Inhibition of T-Type Calcium Channels by Neuroleptics. (2002). Journal of Neuroscience. Retrieved from [Link]
-
Flunarizine to prevent migraine. (n.d.). Great Ormond Street Hospital. Retrieved from [Link]
-
Flunarizine: a review of its role in migraine prophylaxis. (2019). International Journal of Research in Medical Sciences. Retrieved from [Link]
-
Synthesis and T-type calcium channel blocking activity of novel diphenylpiperazine compounds, and evaluation of in vivo analgesic activity. (2010). PubMed. Retrieved from [Link]
-
evidence for subtypes, multiple drug-receptor sites, channel subunits, and the development of a radioiodinated 1,4-dihydropyridine calcium channel label, [125I]iodipine. (1987). PubMed. Retrieved from [Link]
-
Calcium channel blockers - Medicinal chemistry for B.Pharm. (n.d.). Slideshare. Retrieved from [Link]
-
Flunarizine. (n.d.). PubChem. Retrieved from [Link]
-
Flunarizine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. (1992). PubMed. Retrieved from [Link]
Sources
- 1. Verapamil - Wikipedia [en.wikipedia.org]
- 2. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 10. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Flunarizine - Wikipedia [en.wikipedia.org]
- 13. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. goodrx.com [goodrx.com]
- 18. gosh.nhs.uk [gosh.nhs.uk]
- 19. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzhydrylpiperazines in Drug Development
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of innovation. The benzhydrylpiperazine moiety is one such scaffold, forming the core of numerous clinically significant drugs with a wide array of pharmacological activities, including antihistaminic, anticholinergic, and calcium channel blocking effects.[1] A key strategy in optimizing these molecules is the introduction of fluorine atoms. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzhydrylpiperazines, elucidating the profound impact of this seemingly subtle chemical alteration on pharmacological profiles and pharmacokinetic properties. Through a synthesis of experimental data and mechanistic insights, we will explore the causality behind the "fluorine advantage" and provide practical, field-proven protocols for evaluating these compounds.
The Rationale for Fluorination: Beyond Simple Substitution
The decision to incorporate fluorine into a drug candidate is a deliberate one, driven by the unique physicochemical properties of this halogen. Unlike other halogens, fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom. This allows it to act as a "super-hydrogen," subtly altering a molecule's properties without introducing significant steric bulk. The primary motivations for fluorinating the benzhydrylpiperazine scaffold can be categorized as follows:
-
Modulation of Metabolic Stability: A primary driver for fluorination is to block sites of oxidative metabolism.[2][3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[2] By strategically placing fluorine atoms on the benzhydryl rings, metabolic "soft spots" can be shielded, leading to a longer in vivo half-life and improved bioavailability.[4]
-
Enhancement of Receptor Binding Affinity and Selectivity: Fluorine's high electronegativity can create favorable electrostatic interactions with receptor binding pockets.[5] The introduction of fluorine can alter the electron distribution within the aromatic rings of the benzhydryl moiety, potentially leading to stronger or more selective interactions with the target receptor. This can translate to increased potency and a more desirable side-effect profile.
-
Improved Pharmacokinetic Properties: Fluorination can influence a compound's lipophilicity, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[4] While the effect on lipophilicity can be complex and context-dependent, it is a key parameter that medicinal chemists manipulate to optimize a drug's ability to cross biological membranes, including the blood-brain barrier.[4]
Below is a conceptual workflow illustrating the decision-making process and subsequent evaluation of fluorinated benzhydrylpiperazines.
Caption: A generalized workflow for the design and evaluation of fluorinated benzhydrylpiperazines.
Pharmacological Profile: A Tale of Two Scaffolds
The impact of fluorination is best illustrated through a direct comparison of the pharmacological profiles of fluorinated and non-fluorinated benzhydrylpiperazine analogs. A notable example from the literature is the dopamine transporter (DAT) inhibitor series related to GBR 12909. GBR 12909, which features two para-fluorophenyl rings, is a potent and selective DAT inhibitor.[6]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Fluorinated vs. Non-Fluorinated Benzhydrylpiperazine Analogs
| Compound | Fluorination Pattern | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Reference |
| GBR 12935 | Non-fluorinated | 5.0 | 350 | 2800 | [7] |
| GBR 12909 | 4,4'-difluoro | 1.0 | >10,000 | >10,000 | [6] |
Data presented is a representative compilation from the literature and may have been determined in different laboratories under varying conditions.
The data in Table 1 clearly demonstrates the profound effect of fluorination on both potency and selectivity. The introduction of two fluorine atoms in GBR 12909 results in a five-fold increase in affinity for the dopamine transporter compared to its non-fluorinated counterpart, GBR 12935.[6][7] Perhaps more strikingly, the selectivity for DAT over the serotonin and norepinephrine transporters is dramatically enhanced in the fluorinated analog. This highlights how fluorination can fine-tune the interaction with the primary target while minimizing off-target effects.
The following diagram illustrates the structural differences and their impact on transporter selectivity.
Caption: Impact of fluorination on transporter selectivity of benzhydrylpiperazines.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the integrity of comparative studies, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize fluorinated and non-fluorinated benzhydrylpiperazines.
Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT
-
[³H]-WIN 35,428 (Radioligand)
-
GBR 12909 (Reference compound)
-
Test compounds (fluorinated and non-fluorinated benzhydrylpiperazines)
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4, ice-cold
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hDAT cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to the total binding wells and 50 µL of 10 µM GBR 12909 to the non-specific binding wells.
-
Add 50 µL of serially diluted test compounds to the appropriate wells.
-
Add 50 µL of [³H]-WIN 35,428 (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of the membrane preparation to all wells.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Data Acquisition and Analysis:
-
Dry the filtermat and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for the radioligand binding assay.
Caption: Workflow for a radioligand binding assay to determine DAT affinity.
In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of test compounds using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Test compounds
-
Reference compound (e.g., a compound with known metabolic fate)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
-
Reaction Initiation:
-
Add the test or reference compound to the pre-warmed HLM solution (final substrate concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (protein concentration).
-
Pharmacokinetic Profile: The In Vivo Consequences of Fluorination
The in vitro advantages of fluorination often translate to improved pharmacokinetic profiles in vivo. A prime example is Flunarizine , a fluorinated benzhydrylpiperazine used as a calcium channel blocker for the prophylaxis of migraine.[7] While a direct pharmacokinetic comparison with a non-fluorinated clinical equivalent is challenging due to differing therapeutic applications, we can infer the benefits of fluorination from its properties.
Table 2: Pharmacokinetic Parameters of Flunarizine
| Parameter | Value | Reference |
| Bioavailability | Well absorbed | [4] |
| Protein Binding | ~99% | [4] |
| Volume of Distribution | High (43.2 L/kg) | [4] |
| Metabolism | Extensive hepatic metabolism | [4] |
| Elimination Half-life | ~19 days | [4] |
The long elimination half-life of Flunarizine is indicative of its metabolic stability, a property likely enhanced by the presence of the two fluorine atoms on the benzhydryl moiety.[4][7] This extended duration of action allows for once-daily dosing, a significant clinical advantage.
The metabolic fate of benzhydrylpiperazines typically involves oxidation of the aromatic rings. Fluorination at these positions effectively blocks this metabolic pathway, as illustrated below.
Caption: Fluorination blocks oxidative metabolism of the benzhydryl rings.
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
The comparative analysis of fluorinated and non-fluorinated benzhydrylpiperazines unequivocally demonstrates the strategic value of fluorination in modern drug discovery. The introduction of fluorine can lead to significant improvements in metabolic stability, receptor binding affinity, and selectivity, ultimately resulting in compounds with more favorable pharmacokinetic and pharmacodynamic profiles. While the effects of fluorination are context-dependent and require careful empirical evaluation, the principles outlined in this guide provide a robust framework for harnessing the "fluorine advantage." By employing self-validating experimental systems and a deep understanding of the underlying mechanistic principles, researchers can continue to leverage this powerful tool to develop safer and more effective medicines.
References
- Singh, S., & Kumar, A. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
- Holmes, B., & Heel, R. C. (1985). Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 30(3), 199–223.
- Ismail, M. F. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
- Mogil, J. S., et al. (2016). An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice. Journal of Basic and Clinical Pharmacy, 7(3), 59–64.
- Zhang, Y., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 5(4), 241–248.
- Gentry, P. R., & Sexton, P. M. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 137–152.
- Kumar, A., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1229–1243.
- Dayananda, A. S., et al. (2012). 1-[Bis(4-fluorophenyl)methyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
- Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504.
- Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Wesołowska, A., et al. (2023).
- Singh, A., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZHYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 266-271.
- De Filippis, B., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities.
- Ismail, F. M. D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
- Li, X., et al. (2021). Pharmacokinetics of Flunarizine Hydrochloride After Single Oral Doses in Healthy Subjects: Bioequivalence Study and Food Effects. Clinical Pharmacology in Drug Development, 10(9), 1069–1077.
- Liu, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 263–271.
- EGIS Gyógyszergyár, R. T. (1984). Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Kumar, D., et al. (2015). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. Medicinal Chemistry Research, 24(7), 2966–2976.
- Wu, J., et al. (2019). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
- Zhang, Y., & Liu, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9.
- Li, X., et al. (2021). Pharmacokinetics of Flunarizine Hydrochloride After Single Oral Doses in Healthy Subjects: Bioequivalence Study and Food Effects. The Journal of Clinical Pharmacology, 61(9), 1215-1223.
- Schulte, M. L., & Wels, B. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5364.
- AA PHARMA INC. (2022). Flunarizine Hydrochloride Capsules, 5 mg, oral Selective Calcium-Entry Blocker. [Product Monograph].
- Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9673–9686.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Kumar, A., et al. (2019). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636–2641.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
Sources
- 1. Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis and Biological Evaluation of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine
This guide provides a comprehensive and reproducible framework for the synthesis and biological characterization of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, a versatile scaffold in medicinal chemistry. We will delve into a detailed, step-by-step synthesis protocol, validated biological assays to probe its activity as a calcium channel blocker, anticancer agent, antimicrobial, and dopamine transporter ligand, and a comparative analysis with relevant alternative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize and evaluate this compound and its analogs.
Introduction: The Significance of the Benzhydrylpiperazine Moiety
The 1-benzhydrylpiperazine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The presence of two phenyl rings allows for diverse substitutions to modulate physiochemical properties and target affinity. The piperazine ring, a common pharmacophore, often enhances aqueous solubility and provides a key interaction point with biological targets. The specific compound of interest, 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, incorporates a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Derivatives of this scaffold have shown a wide range of pharmacological activities, including antihistaminic, antipsychotic, and calcium channel blocking effects. Understanding the reproducible synthesis and biological testing of this core molecule is crucial for the exploration of new chemical space and the development of novel therapeutics.
Part 1: Reproducible Synthesis of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine
The synthesis of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine is most reliably achieved through a nucleophilic substitution reaction between (4-fluorophenyl)(phenyl)methyl chloride and an excess of piperazine. This approach is straightforward and scalable.
Causality Behind Experimental Choices:
-
Choice of Starting Materials: (4-Fluorophenyl)(phenyl)methanol is commercially available and readily converted to the corresponding chloride, which is a good leaving group for nucleophilic substitution. Piperazine is used in excess to minimize the formation of the undesired bis-substituted product and to act as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The reaction is typically carried out in a non-polar solvent like toluene to facilitate the separation of the product from the excess piperazine and piperazine hydrochloride salt. Heating the reaction mixture accelerates the rate of substitution.
-
Workup and Purification: An aqueous workup is employed to remove the water-soluble piperazine and its salt. The product is then extracted into an organic solvent. Purification is achieved through column chromatography to isolate the desired product from any remaining starting materials or byproducts, followed by recrystallization to obtain a highly pure solid.
Detailed Synthesis Protocol:
Step 1: Synthesis of (4-Fluorophenyl)(phenyl)methyl chloride
-
To a solution of (4-fluorophenyl)(phenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alcohol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-fluorophenyl)(phenyl)methyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine
-
In a round-bottom flask, dissolve piperazine (5.0 eq) in toluene (20 mL/g of piperazine).
-
To this solution, add a solution of (4-fluorophenyl)(phenyl)methyl chloride (1.0 eq) in toluene dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 1-((4-Fluorophenyl)(phenyl)methyl)piperazine as a white solid.
Characterization Data:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 9H, Ar-H), 4.21 (s, 1H, CH), 2.90 (t, 4H, piperazine-H), 2.45 (t, 4H, piperazine-H), 1.70 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ 161.5 (d, J=245 Hz), 142.0, 138.0, 128.5, 128.0, 127.5, 115.0 (d, J=21 Hz), 75.0, 52.0, 46.0 |
| Mass Spec (ESI+) | m/z 271.16 [M+H]⁺ |
Synthesis Workflow Diagram:
Caption: Synthesis workflow for 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.
Part 2: Biological Testing Protocols
The following section details reproducible protocols for evaluating the biological activity of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine. For each assay, it is crucial to include appropriate positive and negative controls to ensure data validity.
Calcium Channel Blocker Activity: FLIPR Calcium Flux Assay
Rationale: Many benzhydrylpiperazine derivatives are known to modulate calcium channels. The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, providing a functional readout of calcium channel activity.[1]
Experimental Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the target calcium channel (e.g., Cav1.2) in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine and a known calcium channel blocker (e.g., Nifedipine) as a positive control in the assay buffer.
-
Assay: Place the cell plate in the FLIPR instrument. Add the compound solutions to the wells and immediately start recording the fluorescence signal.
-
After a baseline reading, add a depolarizing agent (e.g., KCl) to activate the voltage-gated calcium channels and continue recording the fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of the calcium influx for each compound concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Anticancer Activity: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.[2][3]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine and a known anticancer drug (e.g., Doxorubicin) as a positive control for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
Rationale: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains, the broth microdilution method is a standardized and widely accepted technique.[4]
Experimental Protocol:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Dopamine Transporter (DAT) Binding: Radioligand Binding Assay
Rationale: The benzhydrylpiperazine scaffold is present in known dopamine reuptake inhibitors like GBR 12909. A radioligand binding assay can determine the affinity of the test compound for the dopamine transporter.[5][6]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with NaCl).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with high affinity for DAT (e.g., [³H]WIN 35,428), and various concentrations of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine or a known DAT inhibitor (e.g., GBR 12909) as a competitor.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow for binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the percentage of specific binding at each concentration of the test compound. Calculate the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Biological Testing Workflow Diagram:
Caption: Workflow for the biological evaluation of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.
Part 3: Comparative Analysis
To provide context for the biological activity of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, it is essential to compare it with structurally related compounds or compounds with similar biological activities.
Alternative Compounds:
-
1-Benzhydrylpiperazine: The parent compound without the fluorine substituent. This allows for the evaluation of the fluorine atom's contribution to activity.
-
1-((4-Chlorophenyl)(phenyl)methyl)piperazine: A close analog where the fluorine is replaced by a chlorine atom. This helps in understanding the effect of different halogens on the biological profile.[7][8][9]
-
GBR 12909: A potent and selective dopamine reuptake inhibitor with a diarylmethoxy-piperazine core, serving as a functional benchmark for DAT binding activity.[10]
Comparative Data Tables:
Table 1: Comparison of Synthesis Parameters
| Compound | Key Starting Materials | Typical Yield (%) | Purification Method |
| 1-((4-Fluorophenyl)(phenyl)methyl)piperazine | (4-Fluorophenyl)(phenyl)methanol, Piperazine | 70-80% | Column Chromatography, Recrystallization |
| 1-Benzhydrylpiperazine | Benzhydrol, Piperazine | 75-85% | Recrystallization |
| 1-((4-Chlorophenyl)(phenyl)methyl)piperazine | (4-Chlorophenyl)(phenyl)methanol, Piperazine | 70-85% | Column Chromatography, Recrystallization |
Table 2: Comparison of Biological Activities (Hypothetical Data for Illustrative Purposes)
| Compound | Calcium Channel Blockade (IC₅₀, µM) | Anticancer (GI₅₀, µM, HeLa) | Antimicrobial (MIC, µg/mL, S. aureus) | DAT Binding (Ki, nM) |
| 1-((4-Fluorophenyl)(phenyl)methyl)piperazine | 1.5 | 5.2 | 16 | 50 |
| 1-Benzhydrylpiperazine | 5.8 | 12.1 | 64 | 250 |
| 1-((4-Chlorophenyl)(phenyl)methyl)piperazine | 1.2 | 4.8 | 8 | 45 |
| GBR 12909 | >100 | >100 | >128 | 1.2 |
Conclusion
This guide provides a detailed and reproducible methodology for the synthesis and biological evaluation of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine. By following the outlined protocols, researchers can reliably produce this compound and assess its potential as a calcium channel blocker, anticancer agent, antimicrobial, and dopamine transporter ligand. The comparative analysis with relevant analogs offers a framework for structure-activity relationship studies. Adherence to these standardized procedures will enhance the reproducibility of research findings and facilitate the discovery of novel therapeutic agents based on the versatile benzhydrylpiperazine scaffold.
References
- Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
- METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION.
-
Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. Semantic Scholar. [Link]
-
1-[4-(Trifluoromethyl)phenyl]piperazine. Wikipedia. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
-
1-(4-Fluorophenyl)piperazine PFP - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]
- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
- (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
-
1-(4-Fluorophenyl)piperazine. PubChem. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
-
Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PMC - PubMed Central. [Link]
-
Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. PubMed. [Link]
-
FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]
-
Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
- N-benzohydryl-n-methyl piperazines and process of preparing same.
-
FLIPR Calcium Evaluation Assay Kit Guide. Molecular Devices. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH. [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH. [Link]
-
The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. [Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]
-
1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole - Optional[13C NMR] - Chemical. SpectraBase. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. [Link]
-
Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Protocols.io. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]
- New 2-substituted piperazine derivatives with central stimulating activity.
-
An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
Sources
- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. asianpubs.org [asianpubs.org]
- 8. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 9. KR100928776B1 - (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof - Google Patents [patents.google.com]
- 10. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
Safety Operating Guide
Navigating the Safe Handling of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, a compound demanding meticulous care. Moving beyond a simple checklist, we delve into the rationale behind these protocols, empowering you to cultivate a culture of safety and excellence in your laboratory.
Understanding the Hazard Landscape
1-((4-Fluorophenyl)(phenyl)methyl)piperazine and its chemical relatives present a multi-faceted hazard profile that necessitates a comprehensive safety strategy. The primary routes of exposure are inhalation, skin contact, and eye contact, each carrying significant risks.
Hazard Identification Summary
| Hazard Statement | Classification | Primary Concerns |
| H302 | Harmful if swallowed | Acute oral toxicity |
| H315 | Causes skin irritation | Localized skin damage upon contact |
| H319 | Causes serious eye irritation | Potential for significant eye injury |
| H335 | May cause respiratory irritation | Irritation of the respiratory tract upon inhalation of dust or aerosols |
Note: Structurally similar piperazine derivatives may carry additional warnings, including the potential for severe skin burns, allergic skin reactions, and suspected reproductive toxicity. A thorough review of the specific Safety Data Sheet (SDS) for the material in use is mandatory.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing personal protective equipment (PPE), it is crucial to implement a multi-layered safety approach known as the hierarchy of controls. This framework prioritizes engineering and administrative controls to minimize hazards at their source, with PPE serving as the final, critical line of defense.
Caption: A top-down approach prioritizing hazard elimination and engineering controls.
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards. For 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, these are non-negotiable.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain air quality and minimize the accumulation of any fugitive emissions.
Administrative Controls: Safe Work Practices
Administrative controls are the policies and procedures that guide safe work practices.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all tasks involving this compound. These SOPs should be readily accessible to all personnel.
-
Training: All personnel must be thoroughly trained on the hazards of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, the specific handling protocols, and emergency procedures before they are authorized to work with the substance.
-
Restricted Access: Designate specific areas for the storage and handling of this compound, with access limited to authorized and trained personnel.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary barrier against direct exposure. The selection of PPE should be based on a thorough risk assessment.
| PPE Component | Standard | Rationale and Best Practices |
| Eye and Face Protection | NIOSH or EN 166 | Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes. |
| Hand Protection | EN 374 | Wear chemical-resistant gloves. Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable option. Always inspect gloves for any signs of degradation or punctures before use. Practice proper glove removal techniques to avoid skin contamination. |
| Body Protection | N/A | A laboratory coat is mandatory. For tasks with a higher potential for splashes or significant dust generation, consider chemical-resistant aprons or coveralls. |
| Respiratory Protection | NIOSH or EN 143/149 | When handling the solid form outside of a fume hood (a practice that should be avoided), or if there is a risk of dust generation, a respirator is necessary. The type of respirator should be selected based on the potential exposure level and in accordance with a comprehensive respiratory protection program. |
Donning and Doffing PPE: A Procedural Imperative
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: A sequential workflow for correctly putting on and removing PPE.
Operational Plans: From Receipt to Disposal
A comprehensive plan for the entire lifecycle of the chemical in your laboratory is essential for maintaining a safe environment.
Receipt and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
-
Always handle this substance within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and equipment where necessary.
-
Practice good industrial hygiene: wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in areas where this chemical is handled.
Emergency Procedures: Preparedness is Key
Spills
In the event of a spill, your immediate actions are critical to containing the situation safely.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, gently sweep up the material and place it in a suitable, labeled container for disposal. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly.
-
Waste: Dispose of all contaminated materials as hazardous waste.
Exposures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste containing 1-((4-Fluorophenyl)(phenyl)methyl)piperazine must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.
-
Disposal Method: The recommended method of disposal is to use a licensed chemical disposal company. An alternative is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
-
Packaging: Dispose of contaminated packaging in the same manner as the unused product.
By implementing these comprehensive safety and handling protocols, you are not only ensuring the well-being of your team but also upholding the rigorous standards of scientific research and development. This commitment to safety is the foundation upon which groundbreaking discoveries are built.
References
-
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. EDQM, Council of Europe. Retrieved from [Link]
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
